molecular formula C15H15N5O3 B2773050 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034321-96-3

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2773050
CAS No.: 2034321-96-3
M. Wt: 313.317
InChI Key: BYDLBNSNWKBINN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound known for its unique structural characteristics and wide range of potential applications. It features a pyrido[2,3-d]pyrimidine core, which is a heterocyclic compound, and includes pyrrole and acetamide groups. Its complex structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions The process begins with the formation of the pyrido[2,3-d]pyrimidine core, which can be achieved through a cyclization reaction involving suitable precursors

Industrial Production Methods:: In industrial settings, the production of this compound would require scalable synthetic procedures. This involves optimizing the reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of efficient catalysts and solvents can further enhance the overall process, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions:: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions:: The compound's reactivity is influenced by specific reagents and conditions. For example, oxidative reactions may utilize agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, with reaction conditions tailored to the desired product.

Major Products:: The major products formed from these reactions depend on the specific pathways and conditions employed. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the parent compound. Substitution reactions can lead to a variety of analogs with altered functional groups.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for studying chemical pathways, biological processes, and potential therapeutic interventions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The precise pathways depend on the context of its application, whether in biochemical assays or therapeutic studies.

Comparison with Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can be compared with structurally similar compounds to highlight its uniqueness. Compounds like other pyrido[2,3-d]pyrimidine derivatives or pyrrole-containing molecules may share some reactivity, but differences in functional groups and overall structure confer distinct properties and applications. This compound's specific configuration allows for unique interactions and reactivity profiles, setting it apart in various research contexts.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-12(10-19-7-1-2-8-19)16-6-9-20-14(22)11-4-3-5-17-13(11)18-15(20)23/h1-5,7-8H,6,9-10H2,(H,16,21)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDLBNSNWKBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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